Palmitic acid-13C sodium
Description
Sodium (2,4,6,8,10,12,14,16-¹³C₈)hexadecanoate, also known as sodium palmitate-¹³C₈, is a carbon-13 isotopically labeled sodium salt of hexadecanoic acid (palmitic acid). Its molecular formula is ¹³CH₃(CH₂¹³CH₂)₆CH₂CD₂CO₂Na, with a molecular weight of 288.36 g/mol . This compound is synthesized for specialized applications in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and isotopic dilution studies, where precise tracking of carbon pathways is critical . The ¹³C labeling at positions 2,4,6,8,10,12,14,16 distinguishes it from non-isotopic sodium hexadecanoate, enabling unique applications in biochemistry and environmental research .
Properties
Molecular Formula |
C16H31NaO2 |
|---|---|
Molecular Weight |
279.40 g/mol |
IUPAC Name |
sodium;(113C)hexadecanoate |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i16+1; |
InChI Key |
GGXKEBACDBNFAF-OMVBPHMTSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Neutralization of 13C-Labeled Palmitic Acid
The most straightforward method for synthesizing sodium (1-13C)hexadecanoate involves the neutralization of 1-13C-palmitic acid with sodium hydroxide. This approach mirrors classical saponification but requires meticulous control to preserve isotopic integrity.
Reaction Conditions and Stoichiometry
Palmitic acid-1-13C is dissolved in anhydrous ethanol or a water-ethanol mixture (3:1 v/v) under inert atmosphere to prevent oxidation. A 1:1 molar ratio of sodium hydroxide to the fatty acid ensures complete deprotonation. The reaction proceeds at 60–70°C for 2–4 hours, monitored via thin-layer chromatography (TLC) or pH titration. Post-reaction, the mixture is cooled to 4°C, inducing crystallization of the sodium salt.
Purification and Isotopic Purity
Crude product is recrystallized from hot ethanol or acetone to remove unreacted starting materials and inorganic salts. Isotopic purity (>99 atom% 13C) is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR). For instance, $$^{13}\text{C}$$ NMR reveals a singlet at δ 178–182 ppm for the carboxylate carbon, with no detectable unlabeled species.
Table 1: Optimization Parameters for Direct Neutralization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent System | Ethanol:H₂O (3:1) | Maximizes solubility of both reactants |
| Temperature | 60–70°C | Balances reaction rate and decomposition risk |
| NaOH:Palmitic Acid Ratio | 1:1 molar | Prevents excess base impurities |
| Crystallization Solvent | Ethanol | Yields >95% purity after one recrystallization |
Multi-Step Organic Synthesis from 13C-Labeled Precursors
For applications requiring custom labeling patterns or higher isotopic enrichment, multi-step synthetic routes are employed. These methods build the palmitate chain sequentially, incorporating $$^{13}\text{C}$$ at specific positions.
Carbon Chain Elongation via Coupling Reactions
A patent-pending strategy for synthesizing $$^{13}\text{C}$$-labeled fatty acids involves iterative coupling of propargyl alcohol derivatives. Starting with 2-pentyn-1-ol, the carbon chain is extended through Sonogashira couplings and selective reductions:
- Tosylation : 2-Pentyn-1-ol reacts with tosyl chloride (TsCl) in the presence of KOH, yielding a tosylate intermediate (60–68% yield).
- Alkyne Coupling : The tosylate undergoes CuI-catalyzed coupling with $$^{13}\text{C}$$-propargyl alcohol, forming elongated alkynes (52–62% yield).
- Reduction : Lindlar’s catalyst selectively hydrogenates alkynes to cis-alkenes, which are further reduced to alkanes using LiAlH₄.
Final Carboxylation and Salt Formation
The terminal alkyne is oxidized to a carboxylic acid using KMnO₄ in acidic medium, followed by neutralization with NaOH to yield sodium (1-13C)hexadecanoate. This method achieves 82–92% isotopic enrichment but requires 12–15 synthetic steps.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Isotopic Purity | Cost Efficiency |
|---|---|---|---|---|
| Direct Neutralization | 1 | 85–95 | 99 atom% 13C | High |
| Multi-Step Synthesis | 12–15 | 27–55 | 82–92 atom% 13C | Low |
Industrial-Scale Production and Quality Control
Industrial synthesis prioritizes cost-effectiveness and reproducibility while maintaining >99% isotopic purity.
Continuous Flow Reactor Systems
Large-scale neutralization employs continuous flow reactors to enhance mixing and heat transfer. Palmitic acid-1-13C and aqueous NaOH are pumped through a heated reactor (70°C, residence time 30 min), yielding 200–300 kg batches daily. In-line pH probes and FTIR spectroscopy monitor reaction progress in real time.
Post-Synthesis Characterization
Rigorous quality control includes:
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks at m/z 279.3 for $$[M-Na]^-$$ (calculated for $$C{16}H{31}^{13}\text{COO}^-$$: 279.29).
- NMR Spectroscopy : $$^{1}\text{H}$$ NMR shows absence of proton signals at the 1-position, confirming $$^{13}\text{C}$$ incorporation.
- Elemental Analysis : Carbon content deviates <0.5% from theoretical values (C: 70.1%, H: 11.4%, O: 18.5%).
Challenges and Mitigation Strategies
Isotopic Dilution
Trace unlabeled CO₂ during carboxylation can dilute isotopic purity. Solutions include:
Byproduct Formation
Partial oxidation during neutralization generates ketones or alcohols. Adding antioxidants (e.g., BHT) and strict temperature control reduces side reactions.
Chemical Reactions Analysis
Role in Polymerization Reactions
Sodium palmitate acts as a polymerization catalyst in synthetic rubber production. Its amphiphilic nature facilitates emulsification, enabling monomer dispersion in aqueous phases .
Mechanism
-
Surfactant properties reduce interfacial tension, stabilizing monomer droplets.
-
Enhances radical initiation efficiency in emulsion polymerization systems .
Complexation and Solubility Behavior
Cyclodextrins (CDs) are used to solubilize sodium palmitate in vitro, though challenges arise:
| Parameter | Observation | Source |
|---|---|---|
| Molar Ratio (FA:CD) | 1:6–1:12 required for clarity | |
| Filtration Recovery | ≤27% recovery due to precipitation | |
| Solubility in DMSO | 8.33 mg/mL (29.92 mM) at pH 4, 60°C |
Stability and Reactivity
-
pH Sensitivity : Forms insoluble palmitic acid below pH 4.5 .
-
Reactivity with Metals : Forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), reducing bioavailability .
Tables of Reaction Conditions
Table 1: Synthesis Optimization for Sodium Palmitate Complexes
| Parameter | Condition | Outcome |
|---|---|---|
| Temperature | 50–60°C | Enhanced solubility |
| Cyclodextrin Type | Hydroxypropyl-β-CD (Sigma) | Minimal cytotoxicity |
| Molar Ratio (FA:CD) | 1:6 to 1:12 | Prevents precipitation |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 283–290°C |
| LogP | 7.154 (estimated) |
| Solubility in Methanol | 29.92 mM (8.33 mg/mL) |
Key Findings from Research
Scientific Research Applications
Sodium hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in cell culture media as a source of fatty acids.
Medicine: Investigated for its potential role in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of soaps, detergents, and cosmetics due to its emulsifying and surfactant properties .
Mechanism of Action
Sodium hexadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and emulsification of hydrophobic substances. In biological systems, sodium hexadecanoate can interact with cell membranes, altering their permeability and fluidity. This interaction is crucial for its role in drug delivery and cell culture applications .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Group | Primary Applications |
|---|---|---|---|
| Sodium (¹³C₈)hexadecanoate | ¹³CH₃(CH₂¹³CH₂)₆CH₂CD₂CO₂Na | Carboxylate (ionic) | Isotopic tracing, NMR studies |
| Sodium Hydrogen Dihexadecanoate | C₁₆H₃₁O₂Na·C₁₆H₃₁O₂ | Carboxylate (bilayer) | Dosimetry, material science |
| 2-Phenylethyl Hexadecanoate | C₂₄H₃₈O₂ | Ester (non-ionic) | Pheromones, fragrances |
| DPPE | C₃₇H₇₄NO₈P | Phospholipid | Membrane studies |
| Hexadecyl Hexadecanoate | C₃₂H₆₄O₂ | Ester (wax) | Cosmetics, pharmaceuticals |
Biological Activity
Sodium hexadecanoate, commonly known as sodium palmitate, is a sodium salt of palmitic acid, a saturated fatty acid. This compound has garnered attention due to its various biological activities and potential applications in food, pharmaceuticals, and cosmetics. This article provides a comprehensive overview of the biological activity of sodium hexadecanoate, highlighting key research findings, case studies, and data tables.
- Chemical Formula: C16H31NaO2
- Molecular Weight: 258.4 g/mol
- Solubility: Soluble in water and organic solvents.
Sodium hexadecanoate exhibits its biological effects primarily through its interaction with cellular membranes and metabolic pathways. It influences lipid metabolism, cell signaling, and gene expression.
Biological Activities
-
Antimicrobial Properties
- Sodium hexadecanoate has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
- Case Study : A study by Gadouche et al. (2022) reported that sodium hexadecanoate showed significant inhibition of bacterial growth in vitro, suggesting its potential as a natural preservative in food products .
- Anti-inflammatory Effects
-
Cell Proliferation and Apoptosis
- Sodium hexadecanoate affects cell proliferation and apoptosis in various cell lines.
- Data Table : The following table summarizes the effects of sodium hexadecanoate on different cell lines:
| Cell Line | Concentration (mM) | Effect on Proliferation | Apoptosis Induction |
|---|---|---|---|
| Human Dermal Fibroblasts | 0-5 | Decreased | Yes |
| HepG2 (Liver) | 0-10 | Increased | No |
| MCF-7 (Breast) | 0-5 | Decreased | Yes |
- Metabolic Regulation
Safety and Toxicity
Sodium hexadecanoate is generally recognized as safe (GRAS) when used in food applications. However, excessive concentrations may lead to cytotoxic effects, particularly in sensitive cell lines.
Summary of Research Findings
Recent studies have emphasized the multifaceted roles of sodium hexadecanoate in biological systems. Its antimicrobial properties make it a candidate for use in food preservation, while its anti-inflammatory effects suggest potential therapeutic applications in inflammatory diseases.
Q & A
Q. How can isotopic dilution mass spectrometry (IDMS) improve quantification accuracy of sodium (2,4,6,8,10,12,14,16-¹³C₈)hexadecanoate in trace-level environmental samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
